molecular formula C₄₀H₆₂ B030312 Ibr-clc CAS No. 27664-65-9

Ibr-clc

Cat. No.: B030312
CAS No.: 27664-65-9
M. Wt: 542.9 g/mol
InChI Key: OVSVTCFNLSGAMM-CSTSADRFSA-N
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Description

The compound “Ibr-clc” is a colorless carotenoid derived from algal sources, specifically from phytoene and phytofluene. It is known for its anti-aging, photo-aging, skin whitening, antioxidant, and anti-inflammatory properties . This compound is widely used in the cosmetics industry for its beneficial effects on skin health.

Scientific Research Applications

“Ibr-clc” has a wide range of scientific research applications:

Mechanism of Action

IBR-CLC absorbs light in the UVA and UVB spectral range, acting as a hydroxyl radical quencher . It assists in protection against UV and photooxidative damage and helps stabilize sunscreens . It works synergistically to mobilize CLL cells from lymph nodes and lymphoid niches, enhance cell killing, and eliminate distinct CLL cell populations .

Safety and Hazards

According to the Material Safety Data Sheet, IBR-CLC is not classified as hazardous according to EC (No) 1272/2008 and 1999/45 (EG) . Repeated or prolonged exposure is not known to aggravate medical conditions .

Future Directions

IBR-CLC is expected to continue being used in anti-aging, photo-aging, skin whitening, antioxidant, and anti-inflammatory applications . Its use in sun care products is also likely to expand due to its UV protective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “Ibr-clc” involves the extraction of phytoene and phytofluene from algal sources. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large bioreactors for algal cultivation. The extraction and purification processes are optimized for efficiency and yield. The use of eco-friendly solvents and sustainable practices is emphasized to meet regulatory standards and consumer demand for natural products .

Chemical Reactions Analysis

Types of Reactions

“Ibr-clc” undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides and other oxygenated derivatives .

Comparison with Similar Compounds

“Ibr-clc” is unique compared to other similar compounds due to its colorless nature and broad range of applications. Similar compounds include:

“this compound” stands out due to its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

(6E,10E,12E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15,19-22,25,27-30H,13-14,16-18,23-24,26,31-32H2,1-10H3/b12-11-,25-15+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSVTCFNLSGAMM-DGFSHVNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C\C=C(/C)\C=C\C=C(/C)\CC/C=C(\C)/CCC=C(C)C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904730
Record name (15Z)-Phytofluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phytofluene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27664-65-9
Record name Phytofluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27664-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phytofluene, (15Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027664659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (15Z)-Phytofluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHYTOFLUENE, (15Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V8034L59C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phytofluene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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